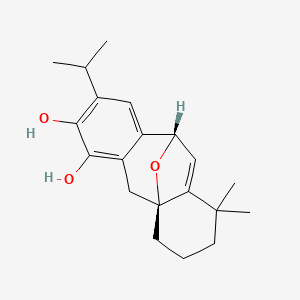
Methyl 3beta-acetoxy-15-hydroxy-4,4,8alpha,12,16-pentamethyl-17,19-dioxo-5beta,9beta,10alpha,13alpha-androsta-11,15-diene-14-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Andrastin A is a 19-oxo steroid that is that is andrastin B in which the hydroxy group at position 19 has been oxidised to give the corresponding aldehyde. A farnesyltransferase inhibitor produced by Penicillium roqueforti, a filamentous fungus involved in the ripening of several kinds of blue cheeses. It has a role as an EC 2.5.1.58 (protein farnesyltransferase) inhibitor and a Penicillium metabolite. It is an acetate ester, a 5beta steroid, a 19-oxo steroid, a 15-hydroxy steroid, an enol, a 17-oxo steroid, a meroterpenoid, a methyl ester and a steroid aldehyde. It derives from an andrastin B. It is a conjugate acid of an andrastin A(1-).
Scientific Research Applications
Synthesis and Derivative Research
Methyl 3beta-acetoxy-15-hydroxy-4,4,8alpha,12,16-pentamethyl-17,19-dioxo-5beta,9beta,10alpha,13alpha-androsta-11,15-diene-14-carboxylate, as a complex steroidal compound, has been a subject of various synthesis research. A significant study involves the synthesis of related 13α-androsta-5,16-diene derivatives with functionalities such as carboxylic acid, ester, and carboxamido at position-17 via palladium-catalyzed carbonylation (Ács et al., 2009). This demonstrates the compound's role in advancing synthetic methods in steroid chemistry.
Cytotoxicity and Anticancer Research
Research has also focused on the cytotoxic properties of similar steroidal structures. For instance, various triterpenes related to this compound have been isolated from natural sources and tested for their cytotoxic efficacy against human cancer cell lines (Chiang et al., 2005). This highlights the potential application of such compounds in cancer research and therapy.
Steroid Hormone Inhibition Studies
There are also investigations into the effects of structurally related compounds on steroid hormone inhibition. A study on the necessity of a specific bond structure for the irreversible inhibition of human cytochrome P45017alpha by a steroidal inhibitor emphasizes the importance of structural elements in the compound's function (Jarman et al., 1998). This research is crucial for understanding the mechanism of action of such compounds and their therapeutic potential.
Novel Synthetic Routes and Biological Activities
Researchers also explore novel synthetic routes and biological activities of related steroids. Studies on new delta8(14)-ketosterols with modified side chains, showing effective inhibition of cholesterol biosynthesis, further underscore the significance of structural modifications in biological activities (Flegentov et al., 2005).
properties
Molecular Formula |
C28H38O7 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
methyl (3S,5R,8S,9R,10S,13R,14R)-3-acetyloxy-10-formyl-17-hydroxy-4,4,8,12,13,16-hexamethyl-15-oxo-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-14-carboxylate |
InChI |
InChI=1S/C28H38O7/c1-15-13-19-25(6,28(23(33)34-8)22(32)16(2)21(31)26(15,28)7)11-9-18-24(4,5)20(35-17(3)30)10-12-27(18,19)14-29/h13-14,18-20,31H,9-12H2,1-8H3/t18-,19-,20+,25+,26+,27+,28-/m1/s1 |
InChI Key |
HWSDLRGLVXYFFH-OXILWVMOSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC[C@H]3[C@]2(CC[C@@H](C3(C)C)OC(=O)C)C=O)([C@]4([C@@]1(C(=C(C4=O)C)O)C)C(=O)OC)C |
SMILES |
CC1=CC2C(CCC3C2(CCC(C3(C)C)OC(=O)C)C=O)(C4(C1(C(=C(C4=O)C)O)C)C(=O)OC)C |
Canonical SMILES |
CC1=CC2C(CCC3C2(CCC(C3(C)C)OC(=O)C)C=O)(C4(C1(C(=C(C4=O)C)O)C)C(=O)OC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![TG(16:0/18:2(9Z,12Z)/20:1(11Z))[iso6]](/img/structure/B1244245.png)

![(2S)-4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5,7,9,15,17,19,21,23,25-decaen-12-one](/img/structure/B1244248.png)
![Morphinan-6-one, 4,5-epoxy-3,14-dihydroxy-17-methyl-, [(5alpha)-4,5-epoxy-3,14-dihydroxy-17-methylmorphinan-6-ylidene]hydrazone, (5alpha)-](/img/structure/B1244249.png)
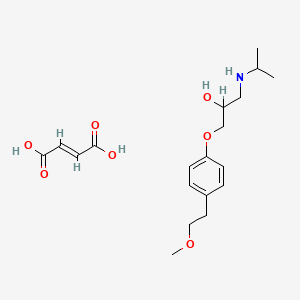
![(4R)-3,5,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one](/img/structure/B1244253.png)
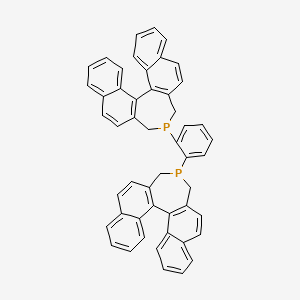
![[4-(Pyrid-3-ylaminomethyl)-2-phenylbenzoyl]methionine methyl ester hydrochloride](/img/structure/B1244255.png)
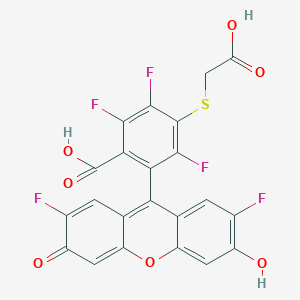
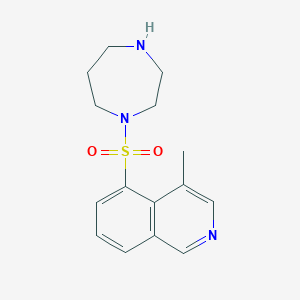
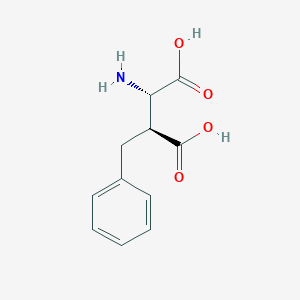
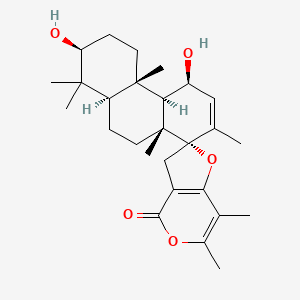
![9-Benzyl-1,5-bis[(4-methoxyphenyl)sulfonyl]-3-methylene-1,5,9-triazacyclododecane](/img/structure/B1244266.png)
